4-(6-cyclopropylpyrimidin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide
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Overview
Description
4-(6-cyclopropylpyrimidin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-cyclopropylpyrimidin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Cyclopropyl Substitution: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Piperazine Formation: The piperazine ring is formed through a nucleophilic substitution reaction between a suitable amine and a dihaloalkane.
Carboxamide Formation: The final step involves the coupling of the piperazine derivative with 3,4-dimethoxybenzylamine under amide bond-forming conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-(6-cyclopropylpyrimidin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in the body, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(6-cyclopropylpyrimidin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide: shares structural similarities with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the dimethoxybenzyl moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
4-(6-cyclopropylpyrimidin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-28-18-6-3-15(11-19(18)29-2)13-22-21(27)26-9-7-25(8-10-26)20-12-17(16-4-5-16)23-14-24-20/h3,6,11-12,14,16H,4-5,7-10,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDHRECIBBVSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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